molecular formula C18H13ClFNO2 B3037392 4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene CAS No. 477887-89-1

4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene

Cat. No. B3037392
CAS RN: 477887-89-1
M. Wt: 329.8 g/mol
InChI Key: IXXTZXFVDRBURD-SRZZPIQSSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The Schiff base was derived from this reaction and was used to synthesize Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoyl group attached to a naphthalene ring via an imine linkage. The benzoyl group is substituted with a fluorine atom.


Chemical Reactions Analysis

4-Fluorobenzoyl chloride, a related compound, undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5- bis (4-fluorobenzoyl)-2,6-dimethylnaphthalene .

Scientific Research Applications

1. Building Blocks for Pharmaceutical or Agricultural Research

Compounds like 4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene have been identified as potential building blocks for pharmaceutical or agricultural research. The synthesis of fluoronaphthalene derivatives, which exhibit similar chemical structures, has shown that they can serve as unique substituents in the development of new pharmaceuticals or agricultural chemicals. Their ability to offer unprecedented substituent patterns enhances the versatility in chemical synthesis and research applications (Masson & Schlosser, 2005).

2. Photochemistry Studies

Research into the photochemistry of similar compounds, such as 1,2-dihydronaphthalenes, has been conducted. These studies provide insights into the behavior of these compounds under various conditions, which is vital for their potential application in photochemical synthesis processes or as photoactive components in various materials (Duguid & Morrison, 1991).

3. Advanced Polymer Synthesis

Compounds with structural similarities to 4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene have been used in the synthesis of advanced polymers. For example, derivatives of naphthalene, such as 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene, have been employed in the production of high-molecular-weight poly(arylene ether-ketones), which are known for their excellent thermal and mechanical properties. This implies potential uses in high-performance materials (Ohno, Takata, & Endo, 1995).

4. Synthesis of Novel Chemical Entities

The synthesis of novel chemical entities utilizing similar dihydronaphthalene derivatives has been explored. This includes the development of new chemical structures for potential applications in various fields, such as medicinal chemistry and materials science. The ability to create diverse and unique molecular architectures from these compounds highlights their significance in synthetic chemistry (Lázaro et al., 2016).

5. Liquid Crystal Research

Derivatives of 1,2-dihydronaphthalene, similar in structure to the compound , have been utilized in the synthesis of liquid crystals. These studies contribute to the understanding and development of materials with specific optical and electronic properties, useful in displays and other electronic devices (Thaker et al., 2012).

properties

IUPAC Name

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] 4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO2/c19-17-14(6-5-12-3-1-2-4-16(12)17)11-21-23-18(22)13-7-9-15(20)10-8-13/h1-4,7-11H,5-6H2/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXTZXFVDRBURD-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
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4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
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4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
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4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
Reactant of Route 5
4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
Reactant of Route 6
4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene

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